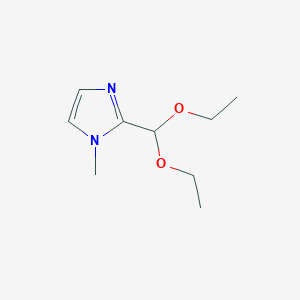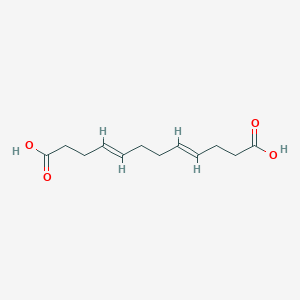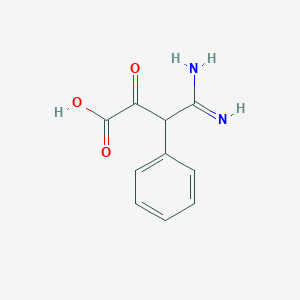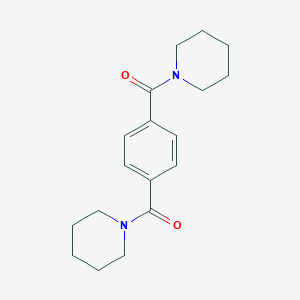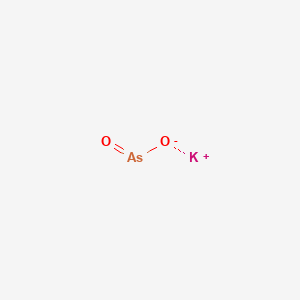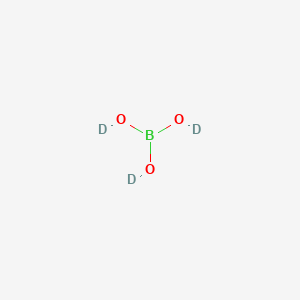
Mercury, bis(2,2-dimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, bis(2,2-dimethylpropyl)-, also known as DMPS, is a chelating agent that has been used for decades to treat heavy metal poisoning. DMPS has been shown to have a high affinity for mercury, lead, and other heavy metals, making it an effective tool for removing these toxins from the body.
Mécanisme D'action
Mercury, bis(2,2-dimethylpropyl)- works by binding to heavy metals in the body and forming a stable complex that can be excreted through the urine. Mercury, bis(2,2-dimethylpropyl)- has a high affinity for mercury and can effectively remove this toxic metal from the body. Mercury, bis(2,2-dimethylpropyl)- has also been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
Effets Biochimiques Et Physiologiques
Mercury, bis(2,2-dimethylpropyl)- has been shown to be safe and effective in removing heavy metals from the body. However, it can also have side effects, including nausea, vomiting, and diarrhea. Mercury, bis(2,2-dimethylpropyl)- can also deplete essential minerals such as zinc and magnesium, which can lead to other health problems. Mercury, bis(2,2-dimethylpropyl)- has been shown to have antioxidant properties, which may help protect against the damaging effects of heavy metal exposure.
Avantages Et Limitations Des Expériences En Laboratoire
Mercury, bis(2,2-dimethylpropyl)- is a useful tool for investigating the effects of heavy metal exposure on the body. It can be used to induce heavy metal toxicity in animal models, which can then be used to study the effects of heavy metal exposure on various organ systems. However, Mercury, bis(2,2-dimethylpropyl)- can also have non-specific effects on the body, which can make it difficult to interpret experimental results.
Orientations Futures
Future research on Mercury, bis(2,2-dimethylpropyl)- should focus on developing new chelating agents that are more effective and have fewer side effects. Research should also investigate the long-term effects of heavy metal exposure on the body and develop new treatments for heavy metal poisoning. Finally, research should explore the effects of heavy metal exposure on the microbiome and develop new strategies for protecting against the damaging effects of heavy metals on gut health.
Méthodes De Synthèse
Mercury, bis(2,2-dimethylpropyl)- is synthesized by reacting 2,2-dimethylpropanol with thioacetic acid. The resulting compound is then reacted with mercury chloride to produce Mercury, bis(2,2-dimethylpropyl)-. The purity of Mercury, bis(2,2-dimethylpropyl)- can be increased through recrystallization and other purification methods.
Applications De Recherche Scientifique
Mercury, bis(2,2-dimethylpropyl)- has been extensively studied for its ability to chelate heavy metals from the body. It has been used to treat mercury toxicity in dental amalgam patients, lead poisoning in children, and other heavy metal toxicities. Mercury, bis(2,2-dimethylpropyl)- has also been used in research to investigate the effects of heavy metal exposure on the body and to develop new treatments for heavy metal poisoning.
Propriétés
Numéro CAS |
10284-49-8 |
|---|---|
Nom du produit |
Mercury, bis(2,2-dimethylpropyl)- |
Formule moléculaire |
C10H22Hg |
Poids moléculaire |
342.87 g/mol |
Nom IUPAC |
bis(2,2-dimethylpropyl)mercury |
InChI |
InChI=1S/2C5H11.Hg/c2*1-5(2,3)4;/h2*1H2,2-4H3; |
Clé InChI |
JPOHACHTCANVDL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C[Hg]CC(C)(C)C |
SMILES canonique |
CC(C)(C)C[Hg]CC(C)(C)C |
Autres numéros CAS |
10284-49-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



